2-Chloro-1-(difluoromethoxy)-4-fluorobenzene
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Overview
Description
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C7H4ClF2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is known that halogenated compounds can interfere with various biochemical pathways, potentially leading to downstream effects such as altered gene expression or disrupted cellular function .
Pharmacokinetics
It is known that the compound has a molecular weight of 184492 g/mol and a boiling point of 565 °C at 1 atm . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The compound’s effects likely depend on its specific targets and mode of action, as well as the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene typically involves the halogenation of benzene derivatives. One common method is the reaction of 2-chloro-4-fluorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of quinones or other oxidized compounds.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane:
2-Chloro-1-(difluoromethoxy)-4-methylbenzene: A similar compound with a methyl group instead of a fluorine atom.
(2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane: Another fluorinated ether with similar properties.
Uniqueness
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the difluoromethoxy group, makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene, a compound with the CAS number 106969-09-9, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C7H4ClF3O, and it features a chlorinated and difluoromethoxy-substituted benzene ring. The presence of multiple fluorine atoms enhances its chemical stability and lipophilicity, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atoms may enhance binding affinity and selectivity toward these targets due to their electronegative nature.
Potential Molecular Targets
- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.
- Receptors : It could act on receptors related to inflammation or pain signaling pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, fluoroaryl derivatives have shown effectiveness against Staphylococcus aureus , with varying degrees of inhibition based on structural modifications.
Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
MA-1156 | 15 | 16 µM |
MA-1115 | 16 | 32 µM |
MA-1116 | 16 | 64 µM |
These findings suggest that the introduction of fluorine atoms can enhance antimicrobial efficacy compared to non-fluorinated counterparts .
Anti-inflammatory Effects
Fluorinated compounds have been studied for their anti-inflammatory properties. The mechanism often involves modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways. For instance, compounds similar to this compound have been shown to reduce levels of TNF-alpha and IL-6 in cell models .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various fluoroaryl compounds against Staphylococcus aureus . The results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to their non-fluorinated analogs, highlighting the importance of fluorine in increasing biological activity .
- Inflammation Modulation : Another study investigated the effects of similar compounds on inflammatory markers in vitro. The results demonstrated a significant reduction in inflammatory cytokines when treated with fluorinated derivatives, suggesting potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIVXCYTLSMYHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553356 |
Source
|
Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106969-09-9 |
Source
|
Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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